molecular formula C12H10ClF3O2S B2978536 [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287281-34-7

[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No. B2978536
CAS RN: 2287281-34-7
M. Wt: 310.72
InChI Key: RDAWKMMNPCWIOJ-UHFFFAOYSA-N
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Description

[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, also known as TFPB-MsCl, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl chlorides and has been shown to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields.

Mechanism Of Action

The mechanism of action of [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is based on its ability to react with hydroxyl groups in other compounds. This reaction involves the formation of a covalent bond between the sulfonyl chloride group of [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride and the hydroxyl group of the target compound. This covalent bond is stable and irreversible, making [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride a valuable tool for the selective labeling of proteins and the synthesis of other compounds.
Biochemical and Physiological Effects:
[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a reactive compound that can form covalent bonds with other molecules. This reactivity could potentially lead to toxic effects if [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is not used properly.

Advantages And Limitations For Lab Experiments

One of the main advantages of [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is its ability to selectively label proteins with sulfonates. This labeling can be used to study protein-ligand interactions and to identify potential drug targets. In addition, [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a valuable tool for the synthesis of other compounds, particularly those that contain a bicyclo[1.1.1]pentane ring system.
However, [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride also has some limitations. It is a reactive compound that can potentially lead to toxic effects if not used properly. In addition, [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is not suitable for use in vivo, as it is likely to react with other molecules in the body and cause unwanted side effects.

Future Directions

There are several potential future directions for the study of [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride. One area of interest is the development of new synthetic methods for the preparation of [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride and related compounds. Another area of interest is the design of new drugs based on the [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride scaffold, particularly those that target ion channels.
In addition, there is potential for the use of [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in the study of protein-protein interactions, as well as in the development of new diagnostic tools for the detection of specific proteins in biological samples. Overall, [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a valuable tool for scientific research and has the potential to lead to new discoveries and advancements in various fields.

Synthesis Methods

The synthesis of [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves the reaction of 3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentan-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the hydroxyl group with the sulfonyl chloride, resulting in the formation of [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride.

Scientific Research Applications

[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been shown to have a wide range of applications in scientific research. One of its main uses is as a reagent for the synthesis of other compounds, particularly those that contain a bicyclo[1.1.1]pentane ring system. This is because [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is able to selectively react with hydroxyl groups in these compounds, leading to the formation of the corresponding sulfonates.
Another important application of [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is in the field of medicinal chemistry. This compound has been shown to have potential as a scaffold for the design of new drugs, particularly those that target ion channels. In addition, [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been used as a tool for the study of protein-ligand interactions, due to its ability to selectively label proteins with sulfonates.

properties

IUPAC Name

[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3O2S/c13-19(17,18)6-11-3-12(4-11,5-11)8-1-7(14)2-9(15)10(8)16/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAWKMMNPCWIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=C(C(=CC(=C3)F)F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

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